molecular formula C8H11N5O B070369 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 183274-49-9

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Cat. No.: B070369
CAS No.: 183274-49-9
M. Wt: 193.21 g/mol
InChI Key: OGORXYCAEIIFBV-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves several steps. One common method includes the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with isopropanol in the presence of a base to form the desired compound . The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.

Chemical Reactions Analysis

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .

Comparison with Similar Compounds

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is unique due to its specific structure and potent CDK2 inhibitory activity. Similar compounds include:

Properties

IUPAC Name

4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGORXYCAEIIFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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